molecular formula C16H14N2O5 B11085573 N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11085573
M. Wt: 314.29 g/mol
InChI Key: OYPFFIYEIIQZGT-UHFFFAOYSA-N
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Description

N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a chromene core, which is known for its diverse biological activities, and a nitro group that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Nitration: The chromene core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Carboxamide Formation: The carboxamide group is introduced by reacting the nitrated chromene with an appropriate amine, such as 3-methylpent-1-yn-3-amine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chromene core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the chromene core.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be studied for its potential pharmacological properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the nitro group and the chromene core suggests it might exhibit biological activities that could be harnessed for treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the 3-methylpent-1-yn-3-yl group.

    N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the nitro group.

    N-(3-methylpent-1-yn-3-yl)-6-amino-2-oxo-2H-chromene-3-carboxamide: Has an amino group instead of a nitro group.

Uniqueness

N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the chromene core, the nitro group, and the 3-methylpent-1-yn-3-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H14N2O5/c1-4-16(3,5-2)17-14(19)12-9-10-8-11(18(21)22)6-7-13(10)23-15(12)20/h1,6-9H,5H2,2-3H3,(H,17,19)

InChI Key

OYPFFIYEIIQZGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

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